molecular formula C17H20O3 B5743526 7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one

7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one

Cat. No.: B5743526
M. Wt: 272.34 g/mol
InChI Key: LLYUNXMRMBCCPI-UHFFFAOYSA-N
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Description

7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in medicinal chemistry and oncology research. Coumarin-based molecules are extensively investigated for their wide spectrum of biological properties, which include potential anti-tumour, anti-inflammatory, and anti-oxidant activities . This specific compound is designed for research purposes to explore its mechanisms of action and efficacy in biological models. Its research value is rooted in the coumarin scaffold's established role in drug discovery. Researchers are exploring such derivatives for their potential to inhibit cancer cell proliferation, with studies targeting various cancers including breast, ovarian, and colon malignancies . The structural features of this compound, notably the 4-propyl substitution and the prenyl-like ether side chain, are key for structure-activity relationship (SAR) studies aimed at optimizing pharmacological profiles and understanding target engagement. This product is intended for in vitro research applications only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

7-(3-methylbut-2-enoxy)-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-4-5-13-10-17(18)20-16-11-14(6-7-15(13)16)19-9-8-12(2)3/h6-8,10-11H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYUNXMRMBCCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one typically involves the following steps:

Chemical Reactions Analysis

7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. Detailed studies on its mechanism of action are essential to understand its biological activities and therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one with structurally analogous coumarins and prenylated flavonoids:

Compound Name Substituents (C4/C7) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference ID
This compound C4: Propyl; C7: Prenyl ether Not explicitly stated (inferred: ~C₁₉H₂₂O₃) ~298.4 (estimated) Not reported Enhanced lipophilicity due to prenyl group
7-((5-Phenyl-1,3,4-thiadiazol-2-yl)oxy)-4-propyl-2H-chromen-2-one (7b) C4: Propyl; C7: Thiadiazole ether C₂₀H₁₆N₂O₃S 364.4 150 MAO-B inhibitor; higher polarity due to thiadiazole
Neobavaisoflavone C6: Prenyl; C7: Hydroxyl C₂₀H₁₈O₄ 322.4 Not reported Isoflavone scaffold; antioxidant activity
8-Methyl-7-((5-phenyl-1,3,4-thiadiazol-2-yl)oxy)-4-propyl-2H-chromen-2-one (7k) C4: Propyl; C7: Thiadiazole; C8: Methyl C₂₁H₁₈N₂O₃S 378.4 110–112 Reduced thermal stability vs. 7b
Zanthotaxol Furochromenone core; C4: Prenyl C₁₉H₁₈O₄ 310.3 Not reported Furochromenone scaffold; antitumor potential

Key Observations:

  • Thermal Stability: Thiadiazole-substituted coumarins (e.g., 7b, 7k) exhibit wide melting point ranges (110–150°C), possibly due to varied hydrogen-bonding networks or crystal packing .
  • Bioactivity: Thiadiazole derivatives (e.g., 7b) show MAO-B inhibition, while prenylated flavonoids (e.g., neobavaisoflavone) are associated with antioxidant effects, highlighting substituent-dependent activity .

Computational and Experimental Insights

  • Molecular Docking: Prenylated compounds like neobavaisoflavone demonstrate strong binding to amyloid-beta (Aβ42) in Alzheimer’s models, suggesting that the prenyl group may enhance interactions with hydrophobic protein pockets .
  • Synthetic Accessibility: Thiadiazole-substituted coumarins (e.g., 7b) are synthesized via nucleophilic substitution in DMF with moderate yields (42.8–51.3%), whereas prenylated derivatives often require specialized coupling reagents, affecting scalability .

Pharmacokinetic Considerations

  • Metabolism: Coumarins with hydroxyl groups (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one) undergo glucuronidation, whereas prenylation may redirect metabolic pathways toward cytochrome P450-mediated oxidation, altering half-life .
  • Solubility: The trifluoromethyl group in derivatives like 8a () increases electronegativity and solubility in polar solvents, contrasting with the hydrophobic prenyl group .

Biological Activity

The compound 7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one , also known as a derivative of chromene, belongs to a class of heterocyclic compounds that exhibit a wide range of biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H19O3\text{C}_{17}\text{H}_{19}\text{O}_3

This structure features a chromene backbone, which is known for its versatility in biological applications due to its ability to interact with various biological targets.

Anticancer Activity

Research has demonstrated that compounds within the chromene class, including this compound, possess significant anticancer properties. A study evaluated the compound's cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µg/mL)Reference
MCF-7 (Breast)2.4 ± 0.1
HCT-116 (Colon)3.0 ± 0.1
PC-3 (Prostate)3.2 ± 0.1
A549 (Lung)3.5 ± 0.1
HepG-2 (Liver)5.0 ± 0.1

The compound exhibited potent growth inhibitory activity against prostate and lung cancer cells, comparable to standard chemotherapeutic agents such as Vinblastine and Colchicine.

Antimicrobial Activity

The antimicrobial potential of chromene derivatives has been extensively studied. In particular, various studies have indicated that these compounds exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus32 - 128
Bacillus cereus64
Escherichia coli>256

These findings suggest that the presence of halogen substituents on the chromene structure enhances antibacterial activity.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated, with results indicating significant free radical scavenging activity. The DPPH assay demonstrated that certain derivatives could effectively neutralize free radicals, suggesting potential use in oxidative stress-related conditions.

The biological activities of chromene derivatives are attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Chromenes can induce apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase.
  • Antimicrobial Action : The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
  • Antioxidant Mechanism : Chromenes can scavenge free radicals and enhance endogenous antioxidant defenses.

Case Studies

Several case studies have highlighted the efficacy of chromene derivatives in clinical and preclinical settings:

  • Study on Anticancer Effects : A recent study demonstrated that a related chromene derivative significantly reduced tumor growth in xenograft models, showing promise as an adjunct therapy in cancer treatment.
  • Antimicrobial Efficacy : Another investigation reported the successful application of chromene derivatives against resistant bacterial strains, showcasing their potential in treating infections unresponsive to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Methodology : The compound's synthesis typically involves constructing the chromen-2-one core via a condensation reaction between a substituted phenol derivative (e.g., 4-propyl-7-hydroxycoumarin) and a β-keto ester under acidic conditions. The prenyloxy group (3-methylbut-2-en-1-yl) is introduced via nucleophilic substitution or Mitsunobu reaction using 3-methylbut-2-en-1-ol. Key optimizations include temperature control (60–80°C for condensation), solvent choice (e.g., acetic acid or DMF), and catalyst selection (e.g., p-toluenesulfonic acid). Monitoring via TLC/HPLC and purification via column chromatography are critical for yield improvement (>65%) and purity (>95%) .

Q. How can the molecular structure and crystallinity of this compound be validated?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation in solvents like ethanol or dichloromethane. Refinement using SHELXL (for small molecules) confirms bond lengths, angles, and hydrogen-bonding patterns. Complementary techniques include NMR (¹H/¹³C, DEPT), FT-IR (for functional groups), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Discrepancies in NMR data (e.g., unexpected coupling patterns) may indicate isomerization or impurities .

Q. What spectroscopic techniques are essential for characterizing substituent effects in this chromenone derivative?

  • Methodology : UV-Vis spectroscopy identifies π→π* transitions in the chromenone core (λmax ~270–320 nm). IR spectroscopy confirms ether (C-O-C, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups. 2D NMR (COSY, HSQC, HMBC) resolves coupling between the prenyloxy group and aromatic protons. For dynamic behavior (e.g., rotational barriers in the prenyl group), variable-temperature NMR (VT-NMR) is employed .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying the prenyloxy substituent in this compound?

  • Methodology : The prenyloxy group’s allylic system participates in electrophilic substitutions (e.g., epoxidation with m-CPBA) or cycloadditions. Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states and regioselectivity. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying pH/temperature) and LC-MS/MS for intermediate detection is critical. Contradictions between theoretical and experimental results may arise from solvent effects or steric hindrance .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?

  • Methodology : Use structure-activity relationship (SAR) studies to isolate variables. For example:

  • Anticancer activity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 values compared to controls (e.g., doxorubicin).
  • Anti-inflammatory activity : Measure COX-2 inhibition (ELISA) or NF-κB pathway modulation (Western blot).
    Discrepancies may stem from assay conditions (e.g., cell line specificity, compound solubility in DMSO/PBS) or metabolite interference. Cross-validate with in silico docking (AutoDock Vina) to identify binding affinities for targets like EGFR or TNF-α .

Q. How can hydrogen-bonding networks in crystalline forms influence physicochemical properties?

  • Methodology : Graph-set analysis (via Mercury software) categorizes H-bond motifs (e.g., R2<sup>2</sup>(8) rings). Compare polymorphs (if available) for stability and solubility differences. For example, a dense H-bond network may reduce solubility but enhance thermal stability (DSC/TGA data). Contradictions in lattice parameters (e.g., Z’ values) require revisiting crystallization conditions or considering disorder modeling in SHELXL .

Q. What computational methods predict metabolic pathways and toxicity profiles for this compound?

  • Methodology : Use ADMET predictors (e.g., SwissADME, pkCSM) to estimate:

  • Metabolism : CYP450 isoform interactions (e.g., CYP3A4-mediated oxidation).
  • Toxicity : Ames test predictions for mutagenicity.
    Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) and HPLC-MS metabolite identification. Discrepancies between in silico and experimental data often arise from unaccounted phase II metabolism (e.g., glucuronidation) .

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